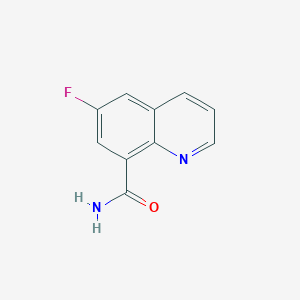

6-Fluoroquinoline-8-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7FN2O |

|---|---|

Molecular Weight |

190.17 g/mol |

IUPAC Name |

6-fluoroquinoline-8-carboxamide |

InChI |

InChI=1S/C10H7FN2O/c11-7-4-6-2-1-3-13-9(6)8(5-7)10(12)14/h1-5H,(H2,12,14) |

InChI Key |

KOJVRWUJLWKGFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)C(=O)N)F |

Origin of Product |

United States |

Historical Context and Evolution of Quinolone Antibacterials

The journey of quinolone antibacterials began in 1962 with the discovery of nalidixic acid, a byproduct of chloroquine (B1663885) synthesis. researchgate.netptfarm.plrjptonline.org This first-generation quinolone showed activity against Gram-negative bacteria but had limitations, including modest activity and low oral absorption. infectweb.comnih.gov The subsequent decades saw the development of new quinolones with improved properties. A significant breakthrough was the introduction of a fluorine atom at the C-6 position of the quinolone ring, leading to the creation of fluoroquinolones. rjptonline.org Norfloxacin (B1679917), patented in 1978, was the first of these 6-fluorinated quinolones and marked a major advancement in the field. nih.govresearchgate.net

The evolution of quinolones is often categorized into generations, each characterized by an expanded spectrum of activity and improved pharmacokinetic profiles. rjptonline.orginfectweb.com The introduction of a piperazinyl group at the C-7 position, as seen in pipemidic acid, enhanced activity against Gram-negative organisms, including Pseudomonas aeruginosa. nih.gov Second-generation fluoroquinolones, such as ciprofloxacin (B1669076) and ofloxacin (B1677185), offered high activity against Gram-negative species, good to moderate activity against Gram-positive species, and were well-absorbed and distributed. nih.gov Later generations, including levofloxacin (B1675101), moxifloxacin (B1663623), and gatifloxacin, further improved activity against Gram-positive cocci and anaerobes. infectweb.comnih.gov

Significance of the Fluoroquinolone Subclass in Medicinal Chemistry

The fluoroquinolone subclass represents a cornerstone of modern medicinal chemistry due to its broad-spectrum antibacterial activity and the extensive possibilities for chemical modification. nih.gov The addition of a fluorine atom at the 6-position of the quinolone structure dramatically increases the potency and expands the microbiological spectrum of these agents. acs.org This key structural feature is a defining characteristic of the fluoroquinolone subclass.

The versatility of the fluoroquinolone scaffold allows for modifications at various positions, influencing the drug's pharmacodynamics and pharmacokinetics. nih.gov For instance, the substituent at the C-7 position significantly impacts antibacterial potency and spectrum. researchgate.net This adaptability has led to the synthesis of over 10,000 analogs, making fluoroquinolones a highly researched area in the quest for new and more effective antibacterial agents. rjptonline.orgmdpi.com The mechanism of action of fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, which leads to bacterial cell death. ptfarm.plresearchgate.net

The Quinoline Scaffold As a Privileged Pharmacophore

The quinoline (B57606) ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its frequent appearance in bioactive compounds and its ability to serve as a versatile framework for the design of new drugs. nih.govresearchgate.net The quinoline moiety is present in a wide array of natural products, such as the antimalarial alkaloid quinine (B1679958), and forms the core of numerous synthetic drugs. researchgate.net

The chemical properties of the quinoline scaffold, including its ability to form salts and undergo various substitution reactions, make it an attractive building block for drug discovery. frontiersin.org This allows for the functionalization of the ring at multiple positions, enabling the fine-tuning of a compound's biological activity. frontiersin.org Consequently, quinoline-based compounds have been developed with a broad range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities, in addition to their well-established antibacterial effects. nih.gov

Current Research Trajectories for 6 Fluoroquinoline 8 Carboxamide Analogs

Established Synthetic Routes for Fluoroquinolone Cores

The quinoline (B57606) ring system is a fundamental structural motif in a vast array of pharmaceuticals. Several classical named reactions have been instrumental in the synthesis of the quinoline core, which can be subsequently modified to produce fluoroquinolone derivatives.

Gould-Jacobs Reaction and its Derivatives for Quinolone Synthesis

The Gould-Jacobs reaction is a cornerstone in the synthesis of quinolines and has been widely adapted for the preparation of fluoroquinolone precursors. quimicaorganica.orgwikipedia.org The reaction sequence typically begins with the condensation of an appropriately substituted aniline (B41778) with diethyl ethoxymethylenemalonate (EMME). This is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. Subsequent hydrolysis and decarboxylation yield the desired quinolone core. wikipedia.org

The versatility of the Gould-Jacobs reaction lies in its tolerance for various substituents on the aniline starting material, allowing for the introduction of functionalities like the fluorine atom at the C-6 position by using a 4-fluoroaniline (B128567) derivative. quimicaorganica.org Microwave irradiation has been shown to significantly improve the yields and shorten the reaction times of the Gould-Jacobs reaction compared to conventional heating methods. ablelab.eu

Table 1: Key Aspects of the Gould-Jacobs Reaction

| Step | Description | Key Reagents |

| Condensation | Reaction of an aniline with diethyl ethoxymethylenemalonate (EMME) | Aniline derivative, EMME |

| Cyclization | Thermal or microwave-assisted ring closure | High temperature or microwave |

| Hydrolysis | Conversion of the ester to a carboxylic acid | Base (e.g., NaOH) |

| Decarboxylation | Removal of the carboxylic acid group | Heat |

Conrad-Limpach-Knorr Reaction and Related Cyclization Strategies

The Conrad-Limpach-Knorr synthesis provides an alternative and widely used route to quinolone cores. This reaction involves the condensation of an aniline with a β-ketoester. wikipedia.orgjptcp.comquimicaorganica.org The reaction conditions can be tuned to favor the formation of either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr). wikipedia.org The initial condensation forms a Schiff base, which then undergoes thermal cyclization. wikipedia.org The use of an inert, high-boiling solvent can significantly improve the yield of the cyclization step. mdpi.com

Similar to the Gould-Jacobs reaction, employing a substituted aniline, such as 4-fluoroaniline, allows for the direct incorporation of the fluorine atom at the C-6 position of the resulting quinoline ring. orientjchem.org

Multi-Component Reactions for Quinoline Ring Formation

Multi-component reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of complex molecules like quinolines from simple starting materials in a single step. rsc.org These reactions offer advantages in terms of atom economy, reduced waste, and operational simplicity. Several MCRs have been developed for quinoline synthesis, including the Doebner-von Miller reaction, the Pfitzinger reaction, and various metal-catalyzed processes. rsc.org

For instance, a three-component reaction involving an aniline, an aldehyde, and pyruvic acid can yield quinoline-4-carboxylic acids. jptcp.com These methods provide a convergent approach to assemble the quinoline scaffold, which can then be further functionalized. researchgate.net

Advanced Strategies for this compound Construction

Building upon the foundational quinoline core, the synthesis of this compound requires specific methodologies for the introduction of the fluorine atom at the C-6 position and the formation of the carboxamide group at the C-8 position.

Introduction of the Fluorine Atom at the C-6 Position

The introduction of a fluorine atom at the C-6 position of the quinoline ring is a key structural feature of many potent fluoroquinolone antibacterials. mdpi.com This can be achieved through several strategies:

Starting from a Fluorinated Precursor: The most straightforward approach is to utilize a starting material that already contains the fluorine atom at the desired position. For instance, using 4-fluoroaniline in the Gould-Jacobs or Conrad-Limpach-Knorr reactions directly yields a 6-fluoroquinoline (B108479) core. quimicaorganica.orgorientjchem.org Similarly, starting with 3,4-difluorophenyl isothiocyanate can lead to 6,7-difluoroquinoline (B156812) derivatives. mdpi.com

Direct Fluorination: Direct C-H fluorination of the quinoline ring system presents a more advanced and atom-economical approach. Recent developments have shown that direct fluorination of quinoline derivatives can be achieved using various fluorinating agents. researchgate.netresearchgate.net For example, electrophilic fluorination using reagents like elemental fluorine in acidic media can lead to the formation of 5-, 6-, and 8-fluoroquinolines. researchgate.net More recently, a concerted nucleophilic aromatic substitution strategy has been developed for the selective fluorination of quinolines. nih.govacs.org Palladium-catalyzed C-H fluorination using nucleophilic fluoride (B91410) sources like AgF has also been reported for 8-methylquinoline (B175542) derivatives. nih.gov

Table 2: Methods for C-6 Fluorination of Quinolines

| Method | Reagents/Conditions | Comments |

| From Fluorinated Precursors | 4-Fluoroaniline, β-ketoester/EMME | Straightforward and widely used. quimicaorganica.orgorientjchem.org |

| Direct Electrophilic Fluorination | Elemental fluorine, acidic media | Can lead to a mixture of isomers. researchgate.net |

| Concerted Nucleophilic Fluorination | Photosensitizer, fluoride source | A more recent and selective method. nih.govacs.org |

| Palladium-Catalyzed C-H Fluorination | Pd(OAc)₂, AgF, oxidant | Demonstrated for related quinoline derivatives. nih.gov |

Carboxamide Formation at the C-8 Position

The final step in the synthesis of this compound is the formation of the carboxamide group at the C-8 position. This is typically achieved by converting a carboxylic acid or its derivative at the C-8 position into an amide.

A common strategy involves the synthesis of a quinoline-8-carboxylic acid intermediate. This can be accomplished through various methods, including the oxidation of an 8-methylquinoline or through cyclization reactions that directly install a carboxylic acid group at the desired position. Once the 6-fluoroquinoline-8-carboxylic acid is obtained, it can be converted to the corresponding carboxamide through standard amide coupling reactions. nih.govscispace.com

Common coupling reagents used for this transformation include:

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). acs.org

Thionyl chloride to form the acid chloride, followed by reaction with an amine. acs.org

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine). nih.gov

Alternatively, palladium-catalyzed C-H arylation followed by a transamidation reaction has been demonstrated for the synthesis of benzofuran-2-carboxamides using an 8-aminoquinoline (B160924) directing group, suggesting a potential route for the functionalization of the C-8 position. mdpi.com

Table 3: Reagents for Carboxamide Formation

| Coupling Reagent | Description |

| EDC/HOBt | A widely used carbodiimide-based coupling system. acs.org |

| SOCl₂ | Converts the carboxylic acid to a more reactive acid chloride. acs.org |

| HATU/DIPEA | A highly efficient uronium-based coupling reagent. nih.gov |

Regioselective Functionalization at C-7 for Structural Diversification

The functionalization of the quinoline core, particularly at the C-7 position, is a key strategy for creating a diverse range of analogs. This is often achieved through the strategic use of halogenated precursors, which allow for subsequent nucleophilic substitution reactions.

A common approach involves the use of a 6-fluoro-7-chloro-quinoline-8-carboxylic acid derivative as a starting material. The chlorine atom at the C-7 position is susceptible to displacement by various amines, leading to a wide array of C-7 substituted analogs. For instance, reaction with different piperazine (B1678402) derivatives has been shown to yield compounds with antibacterial and anti-tubercular activities. nih.gov The synthesis of compounds like 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substitutedpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid analogues highlights this strategy. nih.gov

The regioselectivity of these reactions is critical. The presence of the fluorine atom at C-6 and the carboxylic acid or carboxamide group at C-8 can influence the reactivity of the C-7 position. nih.gov Researchers have developed various protocols to control the site of functionalization, often employing transition metal catalysis to achieve high regioselectivity in C-H activation and arylation reactions on the quinoline scaffold. nih.govmdpi.comnih.gov While much of the C-H functionalization research has focused on the more reactive five-membered ring of fused heterocyclic systems, methods for the selective functionalization of the six-membered ring are emerging. mdpi.comnih.gov

Green Chemistry Approaches in Fluoroquinolone Synthesis

In recent years, there has been a significant shift towards more environmentally friendly methods for the synthesis of fluoroquinolones. ijbpas.com These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in the synthesis of fluoroquinolones and their derivatives. cas.czresearchgate.net This technique can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products. ijbpas.comcas.cz For example, the synthesis of 4-quinolones has been efficiently achieved using microwave heating. nih.govresearchgate.net The application of microwaves has been particularly beneficial in steps requiring high temperatures, such as the cyclization reactions involved in forming the quinolone core. cas.cz

Ultrasound-Assisted Synthesis

Ultrasound has also been successfully employed as a green method for synthesizing quinolone derivatives. nih.govnih.govrsc.org Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones, a phenomenon known as acoustic cavitation. mdpi.com This method has been used for the synthesis of various biologically active heterocycles, including quinolones, often under solvent-free or aqueous conditions. nih.gov For instance, the ultrasound-assisted synthesis of ciprofloxacin (B1669076) derivatives has been shown to produce reactive oxygen species upon irradiation, indicating potential for sonodynamic applications. nih.gov

Catalytic and Solvent-Free Reaction Systems

The development of catalytic and solvent-free reaction systems represents a significant advancement in green fluoroquinolone synthesis. nih.govresearchgate.net The use of catalysts, particularly those that are recyclable and non-toxic, can improve the efficiency and sustainability of synthetic processes. ijbpas.com Metal-free reaction conditions are also being explored to avoid the use of potentially toxic and expensive transition metals. nih.gov

Solvent-free reactions, often conducted under microwave or grinding conditions, eliminate the need for volatile and often hazardous organic solvents. researchgate.net For example, the use of Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) as a catalyst has enabled the solvent-free synthesis of quinoline derivatives in high yields. researchgate.net These approaches not only reduce environmental impact but can also simplify product purification.

Design and Synthesis of Key Intermediates

The efficient synthesis of this compound and its analogs relies heavily on the availability of key intermediates, particularly halogenated fluoroquinoline precursors.

Halogenated Fluoroquinoline Precursors

Halogenated quinolines are versatile building blocks in the synthesis of more complex fluoroquinolone derivatives. quimicaorganica.org The strategic placement of halogen atoms, such as fluorine and chlorine, on the quinoline ring allows for subsequent functionalization through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

A crucial intermediate is 6-fluoroquinoline-8-carboxylic acid. uni.lu This compound serves as a scaffold for the introduction of various substituents. For example, its conversion to the corresponding acid chloride allows for the formation of carboxamides through reaction with a wide range of amines. researchgate.net

The synthesis of these halogenated precursors often starts from simpler aromatic compounds like fluoroanilines. quimicaorganica.org For instance, 3-chloro-4-fluoroaniline (B193440) can be reacted with diethyl ethoxymethylenemalonate (EMME) and subsequently cyclized to form the quinolone core. quimicaorganica.org Another important precursor is 6-chloro-8-fluoroquinoline, which is used in the synthesis of pharmaceuticals like Besifloxacin and Clinafloxacin. ossila.com

The development of efficient and scalable routes to these halogenated intermediates is a continuous area of research, as they are fundamental to the exploration of new fluoroquinolone-based chemical entities.

Carboxylic Acid Intermediates for Carboxamide Derivatization

The synthesis of this compound and its analogs is critically dependent on the successful preparation of the corresponding carboxylic acid intermediates. The strategic placement of the carboxylic acid function at the C-8 position of the quinoline nucleus, along with the desired substitution pattern on the aromatic ring, requires specific and often multi-step synthetic sequences. The primary intermediate of interest is 6-fluoroquinoline-8-carboxylic acid. Methodologies for its preparation and for structurally related analogs often involve either building the quinoline ring system with the carboxyl group (or a precursor) already in place or by functionalizing a pre-formed quinoline scaffold.

A common and effective strategy for introducing the C-8 carboxylic acid is through the oxidation of an alkyl group, typically a methyl group, at the corresponding position. This approach allows for the construction of the quinoline core using established methods, followed by a late-stage oxidation to unveil the desired carboxylic acid. For instance, a method has been developed for the preparation of 7-chloro-8-quinolinecarboxylic acid by the direct oxidation of 7-chloro-8-methylquinoline. google.compatsnap.com This transformation is achieved using oxygen as the oxidant in the presence of a catalytic system comprising an N-hydroxyphthalimide compound and a radical initiator like azobisisobutyronitrile (AIBN). google.compatsnap.com This method highlights a viable route for producing 8-carboxyquinolines from 8-methylquinoline precursors.

| Starting Material | Catalyst System | Oxidant | Solvent | Temperature | Time (h) | Pressure |

|---|---|---|---|---|---|---|

| 7-Chloro-8-methylquinoline | N-hydroxyphthalimide, Azobisisobutyronitrile | Oxygen | Acetonitrile | 80-90°C | 6-9 | 4 MPa |

Alternative approaches focus on constructing the quinoline ring system from suitably substituted aniline precursors. Classical methods such as the Doebner-von Miller and Skraup syntheses are foundational in this regard. rsc.orgwikipedia.orgorganicreactions.org The Doebner-von Miller reaction, for example, involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone. An improved Doebner-von Miller reaction has been reported for the synthesis of 2-methyl-8-quinolinecarboxylic acid from anthranilic acid and crotonaldehyde (B89634) in a two-phase system using a phase-transfer catalyst. tandfonline.com This demonstrates the direct formation of the quinoline-8-carboxylic acid scaffold.

To synthesize the specific target, 6-fluoroquinoline-8-carboxylic acid, one could envision a Skraup synthesis starting from 2-amino-4-fluorobenzoic acid. wikipedia.orgorganicreactions.org The Skraup reaction typically employs glycerol, an oxidizing agent (like nitrobenzene (B124822) or arsenic acid), and sulfuric acid to cyclize an aniline derivative into a quinoline. wikipedia.org The substitution pattern of the final quinoline product is dictated by the starting aniline. For example, 6-fluoro-8-quinolinol has been successfully prepared via a Skraup synthesis using 2-amino-5-fluorophenol (B134415) as the starting material. fordham.edu

The synthesis of analogs, such as 2-alkyl-8-quinoline carboxylic acids, can be achieved through modifications of these classical methods or by derivatization of a pre-formed intermediate. A convenient synthesis of 2-alkyl-8-quinoline carboxylic acids begins with the preparation of 2-methyl-8-quinoline carboxylic acid via the Doebner-Miller reaction, which is then subjected to alkylation. tandfonline.com The methyl group is deprotonated using a strong base like lithium diisopropylamide (LDA) to form a carbanion, which is then quenched with an appropriate alkyl bromide to yield the desired 2-alkyl derivative. tandfonline.com

| Aniline Derivative | α,β-Unsaturated Aldehyde | Catalyst | Solvent System | Temperature | Yield |

|---|---|---|---|---|---|

| Anthranilic acid | Crotonaldehyde | Triethylbenzylammonium chloride (PTC) | Toluene / 12 N HCl | 80-90°C | Good |

These methodologies provide a versatile toolbox for accessing 6-fluoroquinoline-8-carboxylic acid and its structural analogs, which are the essential precursors for the final derivatization to the target carboxamides. The choice of synthetic route depends on the availability of starting materials and the specific substitution pattern required in the final molecule.

Positional Impact of Substituents on Biological Activity

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, offers multiple positions for substitution, each influencing the molecule's interaction with biological targets in a unique way. For this compound and its derivatives, the substituents at the C-6, C-8, N-1, and C-7 positions are of particular interest.

Role of the C-6 Fluorine Atom in Compound Activity

The presence of a fluorine atom at the C-6 position is a common feature in many potent quinolone antibacterial agents. This substitution can significantly enhance the compound's activity. The high electronegativity of the fluorine atom can alter the electronic distribution within the quinoline ring system, which may lead to stronger interactions with target enzymes like DNA gyrase and topoisomerase IV. wikipedia.org Furthermore, the introduction of fluorine can improve the metabolic stability of the molecule by blocking sites that are susceptible to oxidative metabolism. nih.gov This increased stability can lead to a longer duration of action in the body. The lipophilicity of the molecule is also increased with fluorine substitution, which can enhance its ability to penetrate bacterial cell membranes. nih.gov

Influence of the C-8 Carboxamide Moiety

The carboxamide group at the C-8 position is a critical determinant of the biological activity of these quinoline derivatives. This moiety can participate in hydrogen bonding interactions with amino acid residues in the active site of target proteins. The orientation and electronic properties of the carboxamide are crucial for establishing these interactions. For instance, in a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides, the carboxamide linkage was essential for their inhibitory activity against carbonic anhydrase isoforms. nih.gov The nature of the substituent on the carboxamide nitrogen can also modulate activity, with different groups leading to varying potencies.

Effects of N1 Substitutions on Pharmacological Profiles

The substituent at the N-1 position of the quinoline ring plays a significant role in defining the pharmacological profile of the compound. Variations at this position can influence the compound's spectrum of activity, potency, and pharmacokinetic properties. For example, in a series of quinolone antibacterials, quantitative structure-activity relationship (QSAR) analysis indicated an optimal size for the N-1 substituent, corresponding to an ethyl group, for enhanced antibacterial activity. msu.edu The nature of the N-1 substituent can also impact the compound's absorption and distribution in the body.

Strategic Modifications at the C-7 Position for Enhanced Potency

The C-7 position of the quinoline ring is a key site for modification to enhance potency and modulate the spectrum of activity. Different substituents at this position can lead to significant changes in biological activity. For example, the addition of a benzenesulfonylamido group to the C-7 piperazinyl ring of ciprofloxacin was shown to enhance its activity against Streptococcus pneumoniae and shift its primary target from topoisomerase IV to gyrase. nih.gov This highlights the critical role of the C-7 substituent in determining not only the potency but also the target preference of fluoroquinolones. nih.gov The size and nature of the substituent at C-7 can also influence the compound's interaction with mammalian enzymes, which is an important consideration for selectivity and potential toxicity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

To more systematically explore the vast chemical space of possible derivatives and to rationalize the observed SAR, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed.

Development and Validation of Predictive QSAR Models

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are developed using a "training set" of compounds with known activities and then validated using a "test set" of compounds to assess their predictive power.

For fluoroquinolone derivatives, QSAR studies have been conducted to rationally design new compounds with improved antibacterial activity. researchgate.net In one study, a QSAR model was developed using multilinear regression (MLR) and electronic descriptors calculated with the semi-empirical Austin Model 1 (AM1). The resulting equation highlighted the importance of the charges on specific carbon and oxygen atoms, as well as the energy of the lowest unoccupied molecular orbital (LUMO), in determining the minimum inhibitory concentration (MIC) against E. coli. researchgate.net

Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to develop predictive models for pyrimido-isoquinolin-quinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These models consider the three-dimensional properties of the molecules, such as steric and electrostatic fields, to predict their biological activity. nih.gov The validation of these models is crucial and is often performed using techniques like leave-one-out cross-validation and by predicting the activity of an external set of compounds. nih.gov The insights gained from these predictive models can guide the synthesis of new derivatives with a higher probability of exhibiting the desired biological activity. researchgate.net

| Compound/Modification | Target/Test System | Key Finding | Reference |

| Ciprofloxacin with C-7 benzenesulfonylamido group | Streptococcus pneumoniae | Enhanced potency and shift in target from topoisomerase IV to gyrase. | nih.gov |

| 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides | Carbonic anhydrase isoforms | Carboxamide moiety is crucial for inhibitory activity. | nih.gov |

| N-1 allyl and alkyl quinolone derivatives | Antibacterial activity | Optimal STERIMOL length at N-1 corresponds to an ethyl group. | msu.edu |

| Fluoroquinolone derivatives | E. coli | QSAR model identified key electronic descriptors for antibacterial activity. | researchgate.net |

| Pyrimido-isoquinolin-quinone derivatives | Methicillin-resistant S. aureus (MRSA) | 3D-QSAR models explained antibacterial activity based on steric, electronic, and hydrogen-bond acceptor properties. | nih.gov |

Identification of Key Physicochemical Descriptors Correlated with Biological Activity

In the field of quantitative structure-activity relationship (QSAR) studies, the biological activity of a compound is correlated with its physicochemical properties, which are quantified by molecular descriptors. For quinoline derivatives, including those related to this compound, various descriptors have been identified as crucial for their biological effects.

A QSAR study conducted on a series of 2,4-disubstituted 6-fluoroquinolines with antiplasmodial activity against P. falciparum identified several key descriptors that significantly influence their efficacy. nih.gov The developed model showed that the descriptors n5Ring (number of 5-membered rings), TDB8u (3D topological distance-based autocorrelation - lag 8 / unweighted), and RDF75i (Radial Distribution Function - 7.5 / weighted by ionization potential) have a positive correlation with antiplasmodial activity. This indicates that an increase in the values of these descriptors is associated with enhanced biological function. Conversely, the descriptors GGI9 (Galvez-Gimenez topological charge index - order 9) and TDB7u (3D topological distance-based autocorrelation - lag 7 / unweighted) showed a negative correlation, suggesting that lower values for these properties are favorable for activity. nih.gov

In a separate study on 5,8-quinolinequinone derivatives, researchers calculated various electronic, hydrophobic, and global reactivity parameters. dergipark.org.tr They found strong correlations between certain descriptors and biological activities, such as anti-proliferative and anti-inflammatory effects. For instance, the anti-proliferative activity (pAI50) was found to be strongly related to molecular hardness and softness. dergipark.org.tr Furthermore, properties like the dipole moment were correlated with activity; the compound with the highest dipole moment (7.14 D) exhibited major anti-proliferative activity, while the one with the lowest dipole moment (0.74 D) had the lowest activity. dergipark.org.tr These findings underscore the importance of electronic and thermodynamic properties in determining the biological potential of quinoline-based compounds.

The following table summarizes key physicochemical descriptors and their correlation with the biological activity of certain quinoline derivatives, based on published QSAR models.

| Descriptor Name | Description | Correlation with Activity | Compound Class Studied |

| n5Ring | Number of 5-membered rings | Positive | 2,4-disubstituted 6-fluoroquinolines nih.gov |

| TDB8u | 3D topological distance-based autocorrelation - lag 8 / unweighted | Positive | 2,4-disubstituted 6-fluoroquinolines nih.gov |

| RDF75i | Radial Distribution Function - 7.5 / weighted by ionization potential | Positive | 2,4-disubstituted 6-fluoroquinolines nih.gov |

| GGI9 | Galvez-Gimenez topological charge index - order 9 | Negative | 2,4-disubstituted 6-fluoroquinolines nih.gov |

| TDB7u | 3D topological distance-based autocorrelation - lag 7 / unweighted | Negative | 2,4-disubstituted 6-fluoroquinolines nih.gov |

| Molecular Hardness/Softness | Measures of chemical reactivity and stability | Strong Correlation | 5,8-quinolinequinone derivatives dergipark.org.tr |

| Dipole Moment | Measure of molecular polarity | Positive | 5,8-quinolinequinone derivatives dergipark.org.tr |

These studies illustrate that a combination of topological, electronic, and physicochemical descriptors is essential for building predictive QSAR models for quinoline derivatives. The specific substitution pattern on the quinoline core, such as the fluorine at position 6 and the carboxamide at position 8, will uniquely influence these descriptors and, consequently, the compound's interaction with its biological target.

Applicability Domain Analysis in QSAR Studies of 6-Fluoroquinoline Derivatives

A crucial aspect of developing a reliable QSAR model is defining its Applicability Domain (AD). mdpi.comnih.gov The AD represents the region of chemical space, defined by the properties of the training set compounds, for which the model is expected to make reliable predictions. nih.govresearchgate.net Predictions for compounds that fall outside this domain are considered extrapolations and are less trustworthy. mdpi.com

Various methods are used to define the AD, including those based on the range of descriptors (e.g., Bounding Box), geometric methods, distance-based methods, and probability density distribution. mdpi.com One of the most common techniques is the leverage approach, which uses a Williams plot to visualize the model's AD. In a Williams plot, the standardized residuals of compounds are plotted against their leverage values (h). nih.gov A compound's leverage indicates its influence on the model; a high leverage value means the compound is distant from the centroid of the training set in the descriptor space. researchgate.net

In a QSAR study on 2,4-disubstituted 6-fluoroquinolines, the applicability domain was explicitly determined using the leverage method. nih.gov The Williams plot generated for the model allowed for the identification of outliers and influential compounds within the dataset. This ensures that the model is only used for compounds that are structurally similar to the training set, thereby increasing the confidence in its predictive power. The Organization for Economic Co-operation and Development (OECD) has established principles for QSAR model validation, which mandate the definition of an AD to ensure the model's reliability for regulatory purposes. mdpi.comnih.gov Defining the AD is critical because it clarifies the scope and limitations of the QSAR model, preventing its application to compounds for which it may produce inaccurate predictions. mdpi.com

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional structure and conformational flexibility of a molecule are paramount in determining its biological activity. For quinoline-8-carboxamide (B1604842) derivatives, conformational analysis reveals critical structural features that govern their interaction with biological targets. A key feature of this scaffold is its ability to form a strong intramolecular hydrogen bond between the amide proton (N-H) and the nitrogen atom of the quinoline ring. acs.orgnih.gov

This hydrogen bond locks the carboxamide group into a specific, planar conformation, which is believed to be the biologically active conformation for certain targets, such as Poly(ADP-ribose)polymerase-1 (PARP-1). acs.orgnih.gov The formation of this intramolecular hydrogen bond was confirmed by X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This conformational restriction is a deliberate design strategy to maintain the required pharmacophore orientation for optimal binding to the enzyme's active site. acs.orgresearchgate.net By pre-organizing the molecule into its bioactive conformation, the entropic penalty of binding is reduced, which can lead to enhanced potency.

Studies on similar carboxamide-containing inhibitors have shown that restricting the free rotation of the carboxamide group is a successful strategy for improving binding affinity. mdpi.com The planarity imposed by the hydrogen bond in the quinoline-8-carboxamide core is a critical element of its structure-activity relationship. researchgate.net

Impact of Chirality on Target Recognition and Efficacy

Chirality, the property of a molecule being non-superimposable on its mirror image, plays a vital role in pharmacology. nih.gov The two enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties because biological systems, such as enzyme active sites and receptors, are themselves chiral. nih.gov

In the context of quinoline derivatives, the introduction of chiral centers or the existence of axial chirality (atropisomerism) due to hindered rotation around a single bond can have a profound impact on target recognition and efficacy. nih.gov While the core this compound is achiral, substitutions on the quinoline ring or on the carboxamide nitrogen can introduce stereocenters.

The differential interaction of enantiomers with a target is a fundamental principle in drug design. One enantiomer (the eutomer) may fit perfectly into a binding site and elicit the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even mediate off-target toxicity. nih.gov Exploring chirality allows for the development of more selective and potent inhibitors by exploiting the three-dimensional nature of the target's binding pocket. nih.gov For kinase inhibitors, a major class of drugs, a push towards chiral molecules has been observed to overcome issues of selectivity and toxicity associated with planar, achiral compounds. nih.gov

Even small stereochemical differences can dramatically alter a molecule's function. For instance, in the modulation of the M2 isoform of pyruvate (B1213749) kinase (PKM2), minor structural changes in quinoline sulfonamide derivatives can switch the molecule's effect from activation to inhibition. mdpi.com This highlights the sensitivity of biological targets to the precise three-dimensional arrangement of atoms in a ligand. Therefore, when designing new derivatives of this compound, the introduction and control of stereochemistry is a critical consideration for optimizing therapeutic potential.

Interactions with Bacterial Type II Topoisomerases

Quinolones exert their antibacterial effects by binding to and stabilizing a transient intermediate state in the topoisomerase reaction cycle. bibalex.org This stabilized structure, known as the cleavable complex, consists of the quinolone molecule, the topoisomerase enzyme, and the bacterial DNA that has been cleaved by the enzyme. nih.govresearchgate.net The formation of this ternary complex prevents the re-ligation of the broken DNA strands, leading to an accumulation of double-strand breaks in the bacterial chromosome. bibalex.orgoup.com

Inhibition of DNA Gyrase (Topoisomerase II)

DNA gyrase, a unique type IIA topoisomerase found in bacteria, is a primary target for many quinolones, particularly in Gram-negative bacteria. nih.gov This enzyme introduces negative supercoils into the DNA, a process that is vital for relieving the torsional stress that accumulates ahead of the replication fork during DNA replication. nih.govyoutube.com By inhibiting DNA gyrase, this compound and its analogs prevent the proper management of DNA supercoiling, which ultimately stalls the replication process. researchgate.net The inhibition of supercoiling activity is a key measure of a quinolone's effectiveness against DNA gyrase. nih.gov

Inhibition of Topoisomerase IV

Topoisomerase IV, another type IIA topoisomerase, is the primary target of many quinolones in most Gram-positive bacteria and a secondary target in Gram-negative bacteria. nih.govyoutube.com The main function of topoisomerase IV is to decatenate, or unlink, newly replicated daughter chromosomes. nih.govresearchgate.net This separation is essential for the proper segregation of the chromosomes into the two daughter cells during cell division. youtube.com Inhibition of topoisomerase IV by quinolones prevents this decatenation process, leading to a failure of cell division and ultimately bacterial death. youtube.com

Formation of Quinolone-DNA-Enzyme Cleavable Complexes

The hallmark of quinolone action is the stabilization of the covalent complex formed between the topoisomerase and the cleaved DNA. nih.govresearchgate.net In this complex, the DNA is broken, but the ends are held in close proximity by the enzyme. nih.gov The quinolone molecule intercalates into the DNA at the site of the break and interacts with both the DNA and specific amino acid residues of the topoisomerase. nih.govnih.gov This interaction effectively traps the enzyme on the DNA, preventing the re-ligation step of the catalytic cycle. bibalex.orgoup.com The accumulation of these cleavable complexes blocks the progression of replication forks and transcription machinery, leading to the inhibition of bacterial growth. nih.govresearchgate.net At higher concentrations, the release of these DNA breaks from the stabilized complexes can lead to chromosome fragmentation and rapid cell death. nih.govresearchgate.net

Molecular Basis of Selectivity

The clinical utility of quinolones as antibacterial agents is critically dependent on their selective toxicity towards bacterial cells over their eukaryotic counterparts. This selectivity is primarily achieved through a differential affinity for prokaryotic versus eukaryotic topoisomerases.

Differential Affinity for Prokaryotic Versus Eukaryotic Topoisomerases

Bacterial DNA gyrase and topoisomerase IV are significantly more sensitive to inhibition by quinolones than their eukaryotic counterpart, topoisomerase II. nih.gov This difference in sensitivity is the cornerstone of the selective action of these antibacterial agents. Studies have shown that the concentrations of quinolones required to inhibit eukaryotic topoisomerase II are substantially higher than those needed to inhibit the bacterial enzymes. nih.gov This differential affinity ensures that at therapeutic concentrations, the antibacterial effects are maximized while minimizing potential toxicity to the host's cells.

Role of Specific Amino Acid Residues in the Target Binding Site (QRDR)

The specific binding of quinolones to bacterial topoisomerases occurs within a region known as the Quinolone Resistance-Determining Region (QRDR). nih.govnih.gov This region is located on the GyrA and ParC subunits of DNA gyrase and topoisomerase IV, respectively. oup.comijmm.ir Specific amino acid residues within the QRDR play a crucial role in the interaction with the quinolone molecule.

Mutations within the QRDR are a primary mechanism by which bacteria develop resistance to quinolones. mdpi.com These mutations often involve substitutions of key amino acid residues that reduce the binding affinity of the drug to the enzyme. bibalex.orgnih.gov For example, common mutations in the gyrA gene of E. coli that confer resistance involve serine at position 83 and aspartate at position 87. nih.gov Similarly, in S. pneumoniae, mutations in the parC gene at serine 79 are associated with reduced susceptibility. nih.gov The specific pattern of mutations can influence the level of resistance to different quinolone drugs. nih.govnih.gov

Pathways of Biological Outcome

The biological activity of this compound and its analogs stems from their ability to interfere with critical bacterial cellular processes. This interference primarily targets DNA integrity, which in turn triggers a cascade of stress responses that can culminate in cell death.

Disruption of DNA Replication and Transcription

The principal mechanism of action for this compound and related fluoroquinolones is the inhibition of bacterial DNA synthesis through the targeting of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are vital for managing the topological stresses in DNA during replication and transcription. youtube.combohrium.com

Fluoroquinolones bind to the enzyme-DNA complex, creating a stable ternary structure. bohrium.comoup.com This stabilization traps the enzyme after it has cleaved the DNA, preventing the subsequent re-ligation of the DNA strands. pnas.org The consequence is the formation of double-strand DNA breaks, which effectively block the movement of the DNA replication fork. oup.com This cessation of DNA replication also hinders transcription, as the chromosomal DNA becomes damaged and inaccessible for RNA synthesis. youtube.com

The chemical structure of these compounds is crucial to their function. The addition of a fluorine atom at position 6, as in this compound, is known to greatly improve the potency of quinolone antibiotics. youtube.com Furthermore, modifications at the C8 position have been shown to influence the compound's lethality by stimulating the release of the lethal double-strand DNA breaks from the stabilized enzyme-DNA complex. pnas.org While DNA gyrase is often the primary target in Gram-negative bacteria, topoisomerase IV is typically the more sensitive target in Gram-positive bacteria. youtube.combohrium.comoup.com

| Compound Class | Target Enzyme(s) | Molecular Effect |

| Fluoroquinolones (e.g., this compound) | DNA Gyrase (Topoisomerase II) and Topoisomerase IV | Forms a stable ternary complex with the enzyme and DNA, leading to double-strand breaks. oup.compnas.org |

| Ciprofloxacin | Primarily DNA gyrase in Gram-negative bacteria; Topoisomerase IV in Gram-positive bacteria. | Inhibits DNA replication and transcription by stabilizing the enzyme-DNA complex. researchgate.net |

| Enoxacin | DNA Gyrase and Topoisomerase IV | Interferes with DNA replication, transcription, repair, and recombination. wikipedia.org |

Induction of Bacterial SOS Response and Programmed Cell Death

The substantial DNA damage inflicted by this compound and its analogs activates the bacterial SOS response, a comprehensive genetic network that serves as an emergency repair system. nih.govamegroups.orgnih.gov The accumulation of single-stranded DNA at the stalled replication forks triggers the activation of the RecA protein. amegroups.org

Activated RecA promotes the self-cleavage of the LexA repressor protein, which normally suppresses the expression of over 40 genes in the SOS network. nih.govamegroups.orgnih.gov The inactivation of LexA leads to the upregulation of these genes, which include those responsible for DNA repair. amegroups.orgfrontiersin.org Initially, high-fidelity repair mechanisms are induced, but if the DNA damage is extensive and persistent, the cell resorts to error-prone DNA polymerases to try and replicate past the lesions. frontiersin.org

However, when the chromosomal damage is too severe to be repaired, the sustained activation of the SOS response can lead to programmed cell death. nih.govnih.gov This process, sometimes mediated by toxin-antitoxin modules, results in the loss of cell viability even if the initial stressor is removed. nih.gov The induction of the SOS response is therefore a critical pathway that links the initial DNA damage to the ultimate bactericidal outcome of fluoroquinolone action. nih.govnih.gov

| Trigger | Cellular Response Pathway | Biological Outcome |

| Fluoroquinolone-induced double-strand DNA breaks | Accumulation of single-stranded DNA activates the RecA protein. amegroups.org | Initiation of the SOS DNA repair network. nih.govnih.gov |

| Sustained DNA damage | Activated RecA facilitates the cleavage of the LexA repressor, de-repressing SOS genes. researchgate.netamegroups.org | Upregulation of DNA repair mechanisms, including error-prone polymerases. frontiersin.org |

| Irreparable DNA damage | Overwhelming activation of the SOS response and potential activation of toxin-antitoxin systems. nih.gov | Induction of programmed cell death and loss of bacterial viability. nih.gov |

Computational Chemistry and in Silico Studies of 6 Fluoroquinoline 8 Carboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the structural basis of inhibition and for predicting the binding affinity between a drug candidate and its molecular target.

The primary targets for fluoroquinolones are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antibacterial agents. nih.gov In Gram-negative bacteria, DNA gyrase is typically the primary target, while topoisomerase IV is the main target in most Gram-positive bacteria.

Docking studies reveal that fluoroquinolones, including the 6-fluoroquinoline-8-carboxamide scaffold, inhibit these enzymes by stabilizing a ternary complex composed of the enzyme, the drug molecule, and cleaved DNA. nih.gov This action effectively traps the enzyme in a state where it has cut the DNA strands but is prevented from re-ligating them, leading to lethal double-strand breaks.

Key interactions observed in docking simulations of fluoroquinolones with these targets often involve:

A Water-Metal Ion Bridge: A magnesium ion (Mg²⁺) is frequently observed to mediate the interaction between the C3-carboxyl and C4-keto groups of the quinolone core and specific amino acid residues (typically serine and an acidic residue like aspartate or glutamate) within the Quinolone Resistance-Determining Region (QRDR) of the enzyme.

Pi-Pi Stacking: The aromatic rings of the quinolone scaffold engage in stacking interactions with DNA base pairs at the cleavage site.

Hydrogen Bonding and Hydrophobic Interactions: The substituents at various positions on the quinolone ring, such as the C7 piperazinyl group common in many fluoroquinolones, form additional hydrogen bonds and hydrophobic interactions with both the enzyme and the DNA, which modulate the potency and spectrum of activity. researchgate.net

Table 1: Key Interactions in Fluoroquinolone-Topoisomerase Docking

| Interaction Type | Involved Moiety on Fluoroquinolone | Interacting Partner in Target Complex | Significance |

|---|---|---|---|

| Metal Ion Bridge | C3-Carboxyl and C4-Keto | Mg²⁺ ion, Serine, Asp/Glu residues in QRDR | Essential for anchoring the drug in the active site. |

| π-π Stacking | Quinolone Ring System | DNA bases at the cleavage site | Stabilizes the drug-DNA-enzyme ternary complex. |

| Hydrogen Bonding | C7-substituent, Carboxyl group | Amino acid residues, DNA backbone | Contributes to binding affinity and specificity. |

| Hydrophobic Interactions | C7/C8 substituents, Cyclopropyl at N1 | Hydrophobic pockets in the enzyme | Enhances binding and influences pharmacokinetic properties. |

While DNA gyrase and topoisomerase IV are the classical targets, the search for new antibiotics and the need to overcome resistance have prompted docking studies against alternative bacterial proteins.

Mycobacterium tuberculosis (MTB) DNA Gyrase: Fluoroquinolone resistance in MTB is a significant clinical challenge, often arising from mutations in the QRDR of DNA gyrase. nih.gov Docking studies have been performed on homology-modeled structures of these mutant MTB DNA gyrase proteins to understand the structural basis of resistance and to design novel analogs that can overcome it. nih.govnih.gov For instance, studies have shown that adding larger esters to the fluoroquinolone structure can enhance binding affinity to mutant gyrase receptors. nih.gov

Bacterial Cell Division Protein FtsZ: FtsZ is a prokaryotic homolog of tubulin that is essential for bacterial cell division. It has emerged as a promising target for new antibiotics because it is highly conserved across many bacterial species. nih.govnih.gov The protein has two known drug-binding sites: a nucleotide-binding site and an allosteric inter-domain cleft. nih.gov Docking studies have been used to screen compound libraries to identify new inhibitors that bind to these sites, and quinoline-based structures have been investigated as potential FtsZ inhibitors. nih.govmdpi.com

Transcriptional Regulators: In some cases, fluoroquinolones have been studied against other targets, such as the Transcriptional regulator (TcaR) enzyme in Staphylococcus epidermidis, which is involved in biofilm formation. researchgate.net Docking of fluoroquinolones into the TcaR active site has been used to identify hit molecules for the design of novel analogs aimed at preventing bacterial biofilm development. researchgate.net

Plasmodium falciparum Elongation Factor 2 (PfeEF2): PfeEF2 is a crucial protein in the malaria parasite's protein synthesis machinery and a validated antimalarial target. patsnap.com While PfeEF2 inhibitors are being actively researched, there is currently no significant body of literature describing the docking of fluoroquinolone-class compounds with this specific target. Research has instead focused on other classes of molecules to inhibit its function. patsnap.com

Homology Modeling for Target Protein Structure Prediction

Molecular docking requires a high-resolution three-dimensional structure of the target protein. While many protein structures are available through experimental methods like X-ray crystallography, structures for many important targets, particularly mutant proteins associated with drug resistance, are often unavailable.

In such cases, homology modeling is employed. This technique builds a 3D model of a target protein (the "target") using the known experimental structure of a related homologous protein (the "template"). The process involves:

Template Identification: Searching protein databases for experimentally determined structures that have a high sequence similarity to the target protein's amino acid sequence.

Sequence Alignment: Aligning the amino acid sequence of the target with the template sequence.

Model Building: Building the 3D coordinates for the target's backbone and side chains based on the aligned template structure.

Model Refinement and Validation: Optimizing the model to resolve steric clashes and improve its stereochemical quality, followed by validation using various computational tools to ensure the model is reliable.

This approach has been critical in fluoroquinolone research, for example, in creating models of mutant DNA GyrA subunits from resistant E. coli and Mycobacterium tuberculosis strains, which then serve as the receptors for subsequent docking and virtual screening campaigns. nih.gov

Virtual Screening and Combinatorial Library Design

To explore the vast chemical space around a lead compound like this compound, researchers use virtual screening and combinatorial library design. This in silico approach allows for the creation and evaluation of thousands or even millions of hypothetical analogs without the immediate need for costly and time-consuming chemical synthesis.

The process begins with the creation of a virtual combinatorial library. Starting with the core 6-fluoroquinolone scaffold, various chemical substituents are computationally attached at different positions (e.g., R1, R5, C7, C8). This can generate vast libraries; one study reported the creation of a virtual library with over 53,000 structural analogs of 6-fluoroquinolones.

Once the library is generated, it undergoes a process of chemometrical exploration and filtering. "Chemical space" refers to the entire ensemble of possible molecules, and exploring it efficiently is key. nih.gov "Drug-like" filters, such as Lipinski's Rule of Five, are applied to remove molecules with properties that make them unlikely to be good oral drugs (e.g., excessively high molecular weight or poor water/lipid solubility). This filtering step narrows down the massive virtual library to a more manageable set of promising candidates. nih.gov

After filtering for drug-likeness, the remaining virtual analogs are assessed for their potential biological activity. This is often done using Quantitative Structure-Activity Relationship (QSAR) models.

A QSAR model is a mathematical equation that correlates the chemical structure of a compound with its biological activity.

Training: The model is built and "trained" using a dataset of existing fluoroquinolones for which the experimental biological activity (e.g., minimum inhibitory concentration) is known.

Prediction: The trained QSAR model is then used to predict the bioactivity of the new, hypothetical analogs from the virtual combinatorial library.

The analogs that are predicted to be both drug-like and highly active are then prioritized. These high-priority candidates are subjected to more rigorous computational analysis, such as the molecular docking simulations described earlier, to finalize a list of the most promising compounds for actual chemical synthesis and subsequent in vitro testing. This integrated in silico workflow significantly enhances the efficiency of discovering next-generation fluoroquinolones.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a powerful method to explore the conformational landscape of a molecule and to assess its binding stability with biological targets. For quinoline-3-carboxamide (B1254982) derivatives, which are structurally analogous to this compound, MD simulations have been employed to understand their interaction with kinases, a family of enzymes often implicated in diseases like cancer. mdpi.comresearchgate.netresearchgate.net These studies reveal that the quinoline (B57606) nitrogen can form crucial hydrogen bonds within the hinge region of kinases, acting as a competitive inhibitor of ATP. mdpi.comresearchgate.netresearchgate.net

A typical MD simulation for a compound like this compound would involve placing the molecule in a simulated physiological environment, a periodic box of water molecules with physiological salt concentrations. mdpi.com The simulation, often running for nanoseconds, tracks the movements of every atom based on a defined force field, such as CHARMM36. mdpi.com Analysis of the simulation trajectory can reveal the stability of the compound's interaction with a protein target. Key metrics such as the root mean square deviation (RMSD) of the protein-ligand complex, the protein itself, and the ligand are monitored. A stable RMSD over the course of the simulation suggests a stable binding mode. mdpi.com For instance, simulations of a quinoline-3-carboxamide inhibitor with the ATM kinase showed that the protein's secondary structure remained stable throughout a 100 ns simulation, indicating a stable interaction. mdpi.com

Conformational analysis, a key aspect of MD simulations, helps identify the most stable three-dimensional arrangements of the molecule. nih.gov For fluoroquinolone precursors, studies have shown that intramolecular hydrogen bonds are critical in determining the energetically preferred conformers. nih.govacs.org The presence and nature of substituents on the quinoline ring can significantly influence these conformational preferences. nih.govacs.org The rotational freedom of specific groups, such as an ester group, can also be investigated using MD simulations to understand the molecule's flexibility. nih.govacs.org

The insights from MD simulations are crucial for understanding how this compound might interact with its biological targets, providing a rationale for its potential efficacy and guiding the design of more potent analogs.

In Silico Assessment of Compound Permeability and Target Engagement

Beyond conformational analysis and binding stability, in silico methods are vital for predicting a compound's pharmacokinetic properties, such as its ability to permeate biological membranes, and for assessing its engagement with specific targets.

The permeability of a drug is a critical factor for its oral bioavailability. For fluoroquinolones, in vitro cell culture models like the Caco-2 assay are often used to classify their permeability. researchgate.netnih.gov These experimental results can be correlated with in silico predictions. For example, studies have classified ciprofloxacin (B1669076) as a low permeability drug, while levofloxacin (B1675101) and ofloxacin (B1677185) are considered high permeability drugs, findings that align with their known human bioavailability. researchgate.netnih.gov Such studies have also revealed that many fluoroquinolones are subject to active efflux, a process where the cell actively transports the drug out. researchgate.netnih.gov

Various computational models can predict permeability based on a molecule's physicochemical properties. These models, often based on Quantitative Structure-Property Relationships (QSPR), can provide an early indication of a compound's potential for good absorption. acs.org

Target engagement for quinolone derivatives is often studied through molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For fluoroquinolones, the primary targets are bacterial DNA gyrase and topoisomerase IV. nih.govresearchgate.net Docking studies can elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the drug-target complex. The results of molecular docking are often used as the starting point for more extensive MD simulations to confirm the stability of these interactions. mdpi.com

For quinoline-3-carboxamide derivatives, docking and MD simulations have been used to study their selectivity for different kinases. mdpi.comresearchgate.net These studies can predict the binding affinity and help in designing molecules that are highly selective for their intended target, which is crucial for minimizing off-target effects.

The table below summarizes some of the key computational and in vitro findings for related compounds, which can provide a predictive framework for this compound.

| Compound/Class | Computational Method | Key Finding | Reference |

| Quinoline-3-carboxamides | Molecular Dynamics Simulation | Stable binding to ATM kinase over 100 ns. | mdpi.com |

| Fluoroquinolone Precursors | Conformational Analysis (DFT) | Intramolecular hydrogen bonds determine preferred conformers. | nih.govacs.org |

| Fluoroquinolones (Ciprofloxacin) | Caco-2 Permeability Assay | Classified as a low permeability drug. | researchgate.netnih.gov |

| Fluoroquinolones (Levofloxacin) | Caco-2 Permeability Assay | Classified as a high permeability drug. | researchgate.netnih.gov |

| Quinoline Derivatives | Molecular Docking | Potential to bind to dehydrogenase inhibitor, suggesting anti-malarial activity. | arabjchem.org |

These in silico approaches, by providing a detailed picture of the molecular behavior of this compound and its analogs, play a pivotal role in accelerating the drug discovery process, allowing for a more rational design of new and effective therapeutic agents.

Derivatization Strategies for 6 Fluoroquinoline 8 Carboxamide Analogs

Functionalization of the Carboxamide Moiety

The carboxamide functional group at the C-8 position is a critical site for interaction with biological targets and for influencing the molecule's physicochemical properties. Its modification can lead to significant changes in biological activity and drug-like characteristics.

The replacement of the amide bond with a bioisostere—a different functional group with similar physical or chemical properties that elicits a similar biological response—is a widely used strategy in drug design. drughunter.com This approach can enhance metabolic stability, improve permeability, and alter binding interactions. For the 6-fluoroquinoline-8-carboxamide core, several amide isosteres can be considered.

Common non-classical bioisosteres for the amide bond include five-membered heterocyclic rings such as oxadiazoles, triazoles, and imidazoles. drughunter.comnih.gov These heterocycles can mimic the hydrogen bonding capabilities of the amide group while potentially offering improved pharmacokinetic profiles. drughunter.com For instance, the 1,3,4-oxadiazole (B1194373) ring has been successfully employed as an amide surrogate to improve metabolic stability and oral bioavailability in drug discovery programs. nih.gov Similarly, the 1,2,3-triazole moiety, particularly the 1,4-disubstituted isomer, is considered an excellent isostere for the trans-amide bond. nih.gov

Another strategy involves the use of a trifluoroethylamine group to replace the amide. The highly electronegative trifluoroethyl group mimics the carbonyl of the amide and can increase metabolic stability by reducing susceptibility to enzymatic cleavage. drughunter.com

Table 1: Potential Amide Bond Bioisosteres for this compound

| Amide Moiety | Potential Bioisosteric Replacement | Rationale |

|---|---|---|

| -CONH- | 1,3,4-Oxadiazole | Improves metabolic stability and mimics H-bonding. nih.gov |

| -CONH- | 1,2,3-Triazole (1,4-disubstituted) | Isosteric to the trans amide bond configuration. nih.gov |

| -CONH- | Imidazole | Can increase basicity, allowing for water-soluble salt formation. nih.gov |

Modifications at the C-3 Carboxylic Acid Functionality

In the broader class of quinolone antibacterials, a carboxylic acid at the C-3 position is a hallmark feature, crucial for their mechanism of action involving the inhibition of DNA gyrase and topoisomerase IV. nih.gov While the primary focus is this compound, derivatization strategies often involve a precursor bearing a C-3 carboxylic acid. Modifications at this site can produce prodrugs with improved absorption or can fine-tune the molecule's acidity and binding characteristics.

The carboxylic acid at the C-3 position can be readily converted into ester or hydrazide derivatives. Esterification, for instance by reacting the carboxylic acid with various alcohols in the presence of an acid catalyst, can create prodrugs that mask the polar carboxylic acid group, potentially improving membrane permeability. researchgate.net These esters can then be hydrolyzed in vivo by esterases to release the active carboxylic acid.

Alternatively, the C-3 carboxylic acid can be converted to a carbohydrazide (B1668358). This is often achieved by first forming an ester, which is then reacted with hydrazine (B178648) hydrate (B1144303). researchgate.netnih.gov These hydrazides serve as versatile synthetic intermediates for creating a wide array of derivatives, such as hydrazones, by reaction with various aldehydes. nih.gov

Table 2: Synthesis of Ester and Hydrazide Derivatives from a Quinolone C-3 Carboxylic Acid

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| Quinolone-3-carboxylic acid | Alcohol, H₂SO₄ | Quinolone-3-carboxylate ester | researchgate.net |

| Quinolone-3-carboxylate ester | Hydrazine hydrate (NH₂NH₂) | Quinolone-3-carbohydrazide | researchgate.netnih.gov |

Replacing the C-3 carboxylic acid with a bioisostere is a common strategy to improve pharmacokinetic properties, such as oral bioavailability, by modulating acidity and lipophilicity. openaccessjournals.comnih.gov The goal is to maintain the essential interactions for biological activity while mitigating potential liabilities associated with the carboxyl group, such as rapid metabolism. nih.govnih.gov

The most well-known and frequently used bioisostere for a carboxylic acid is the 5-substituted 1H-tetrazole ring. openaccessjournals.comresearchgate.net Tetrazoles have a pKa comparable to carboxylic acids, allowing them to act as effective mimics. drughunter.com However, their high acidity can sometimes lead to poor membrane permeability. drughunter.com

Other heterocyclic groups have emerged as viable alternatives. Less acidic heterocycles like 5-oxo-1,2,4-oxadiazoles and 5-oxo-1,2,4-thiadiazoles have been shown to increase oral bioavailability in certain contexts. openaccessjournals.comopenaccessjournals.com Sulfonamides and, more effectively, acyl sulfonamides are also used as carboxylic acid surrogates, offering increased lipophilicity and metabolic stability. drughunter.comnih.gov

Table 3: Common Bioisosteric Replacements for a C-3 Carboxylic Acid

| Functional Group | Bioisosteric Replacement | Key Features |

|---|---|---|

| Carboxylic Acid (-COOH) | 5-Substituted 1H-Tetrazole | Similar acidity (pKa) to carboxylic acids. drughunter.com |

| Carboxylic Acid (-COOH) | 5-oxo-1,2,4-oxadiazole | Less acidic than tetrazoles, can improve bioavailability. openaccessjournals.comopenaccessjournals.com |

| Carboxylic Acid (-COOH) | Acyl Sulfonamide (-CONHSO₂R) | More acidic than simple sulfonamides, mimics H-bonding. drughunter.com |

Elaboration at the C-7 Position with Heterocyclic Scaffolds

The substituent at the C-7 position of the quinolone ring system profoundly influences the compound's antibacterial spectrum, potency, and pharmacokinetic properties. nih.gov This position directly interacts with the target enzymes, DNA gyrase or topoisomerase IV. nih.gov Introducing various heterocyclic scaffolds at C-7 is a cornerstone of fluoroquinolone development.

Typically, this is achieved via a nucleophilic aromatic substitution reaction, where the fluorine or chlorine atom at C-7 of the quinolone core is displaced by a nitrogen atom of a heterocyclic amine. A wide variety of cyclic amines, such as piperazine (B1678402), pyrrolidine, and more complex bicyclic amines, have been incorporated at this position. nih.govresearchgate.net For example, novel quinolones have been synthesized by reacting ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylate with various cyclic amines. researchgate.net The introduction of bulky substituents at C-7 has been observed to offer protection from bacterial efflux pumps, a common mechanism of resistance. nih.gov In some cases, entire heterocyclic systems, such as diazepines or thiadiazines, can be constructed involving the C-7 position. mdpi.com

Table 4: Examples of Heterocyclic Scaffolds at the C-7 Position of Fluoroquinolones

| Fluoroquinolone Core | C-7 Heterocyclic Substituent | Resulting Compound Type |

|---|---|---|

| 6-Fluoro-7-chloro-quinolone | Piperazine | Ciprofloxacin (B1669076) analogue nih.gov |

| 6-Fluoro-7-chloro-quinolone | Aminopyrrolidine | Trovafloxacin analogue researchgate.net |

| 6-Fluoro-7-chloro-quinolone | Spiro-diazaspiro[3.4]octane | Zabofloxacin analogue nih.gov |

Introduction of Five- and Six-Membered Nitrogen Heterocycles

The incorporation of five- and six-membered nitrogen-containing heterocycles onto the this compound backbone represents a promising strategy to generate novel chemical entities. These heterocycles can significantly influence the compound's polarity, basicity, and ability to form hydrogen bonds, which are crucial for molecular recognition and biological activity.

The synthesis of such derivatives would typically involve the coupling of a suitable nitrogen heterocycle with the 8-carboxamide group of the 6-fluoroquinoline (B108479) core. This can be achieved through standard amide bond formation reactions. For instance, the 6-fluoroquinoline-8-carboxylic acid precursor can be activated using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a base, followed by the addition of an amino-functionalized nitrogen heterocycle.

While direct examples for this compound are not prevalent in the reviewed literature, the synthesis of analogous quinoline (B57606) carboxamides provides a blueprint for these transformations. For instance, studies on other quinoline carboxamides have successfully incorporated piperazine and substituted piperazine rings. nih.gov This suggests that similar approaches could be employed to introduce heterocycles like pyrrolidine, piperidine, and morpholine (B109124) at the 8-carboxamide position of the 6-fluoroquinoline scaffold.

Table 1: Potential Five- and Six-Membered Nitrogen Heterocycle Derivatives of this compound

| Derivative Name | Heterocycle Introduced | Potential Synthetic Route |

| N-(piperidin-4-yl)-6-fluoroquinoline-8-carboxamide | Piperidine | Amide coupling of 6-fluoroquinoline-8-carboxylic acid with 4-aminopiperidine. |

| N-(pyrrolidin-3-yl)-6-fluoroquinoline-8-carboxamide | Pyrrolidine | Amide coupling of 6-fluoroquinoline-8-carboxylic acid with 3-aminopyrrolidine. |

| N-(morpholinoethyl)-6-fluoroquinoline-8-carboxamide | Morpholine | Amide coupling of 6-fluoroquinoline-8-carboxylic acid with 2-morpholinoethanamine. |

Design of Hybrid Compounds Incorporating this compound Scaffold

The fusion of the this compound scaffold with other pharmacologically active moieties offers a rational approach to designing multi-target agents or compounds with improved drug-like properties. This strategy aims to leverage the biological activities of both parent molecules to achieve synergistic effects or to overcome drug resistance.

Fusion with Other Pharmacologically Active Moieties (e.g., Thiadiazoles, Thiazolidinones)

Thiadiazoles and thiazolidinones are well-known heterocyclic systems that exhibit a wide range of biological activities, including antimicrobial and anticancer effects. The creation of hybrid molecules that covalently link the this compound core with these heterocycles is a compelling strategy in medicinal chemistry.

The synthetic pathway to such hybrids would likely involve the preparation of a functionalized this compound derivative that can be subsequently reacted with a precursor of the thiadiazole or thiazolidinone ring. For instance, a 6-fluoroquinoline-8-carbohydrazide could serve as a key intermediate. This carbohydrazide can be reacted with various reagents to construct the desired heterocyclic ring. For example, reaction with carbon disulfide in the presence of a base can lead to an oxadiazole-thione, which can be further derivatized to a thiadiazole. Alternatively, reaction with an isothiocyanate followed by cyclization with an alpha-haloester could yield a thiazolidinone ring.

The literature provides numerous examples of fluoroquinolone hybridization with thiadiazoles, although typically through the C-7 piperazinyl group of ciprofloxacin or norfloxacin (B1679917). researchgate.netsmolecule.comacs.org These studies underscore the chemical compatibility and potential synergistic effects of combining these two pharmacophores. While direct fusion to the 8-carboxamide of a 6-fluoroquinoline is not explicitly detailed, the established synthetic methodologies for thiadiazole and thiazolidinone formation from hydrazides offer a viable route to the target hybrids.

Table 3: Potential Hybrid Compounds of this compound with Thiadiazoles and Thiazolidinones

| Hybrid Compound | Fused Heterocycle | Potential Synthetic Precursor |

| 6-Fluoroquinoline-8-(1,3,4-thiadiazol-2-yl) derivative | 1,3,4-Thiadiazole | 6-Fluoroquinoline-8-carbohydrazide |

| 6-Fluoroquinoline-8-(4-oxo-thiazolidin-2-yl) derivative | Thiazolidinone | 6-Fluoroquinoline-8-carbohydrazide |

Pre Clinical Research Applications of 6 Fluoroquinoline 8 Carboxamide and Its Analogs

Anti-infective Efficacy in Pre-clinical Models

The structural characteristics of 6-fluoroquinoline-8-carboxamide and its related compounds have made them attractive candidates for the development of new anti-infective agents. Researchers have explored their activity against a wide array of pathogenic microorganisms, including bacteria, mycobacteria, and protozoan parasites.

Broad-Spectrum Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogens

Quinolone derivatives are well-established antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. wikipedia.orgnih.gov The addition of a fluorine atom at the C-6 position is a common feature of the fluoroquinolone class, enhancing the potency of these compounds. nih.gov While specific data for this compound is limited in publicly available research, studies on structurally related compounds provide insights into their potential antibacterial spectrum.

For instance, research on 6-amino-8-methylquinolone derivatives has demonstrated significant activity against Gram-positive bacteria, with some compounds showing efficacy superior to ciprofloxacin (B1669076), particularly against methicillin-resistant Staphylococcus aureus (MRSA). acs.org The mechanism of action for fluoroquinolones involves the formation of a ternary complex with the enzyme and DNA, which inhibits DNA and mRNA synthesis. nih.gov The quinolone resistance-determining region (QRDR) within the DNA gyrase is a key site for these interactions. nih.gov

The antibacterial activity of various quinolone analogs is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium.

| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1,2,3,4-tetrahydroisoquinolinyl derivative (19v) | Staphylococcus aureus (including MRSA) | Superior to Ciprofloxacin | acs.org |

| Enoxacin | Gram-positive bacteria (e.g., Staphylococcus aureus) | Active | wikipedia.org |

| Enoxacin | Gram-negative bacteria (e.g., Escherichia coli) | Active | wikipedia.org |

| Ciprofloxacin | Bacillus cereus | 0.181 µM - 3.954 µM | researchgate.net |